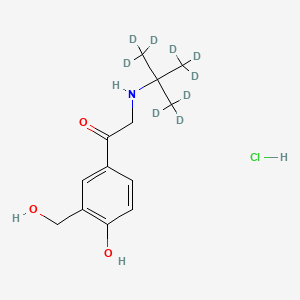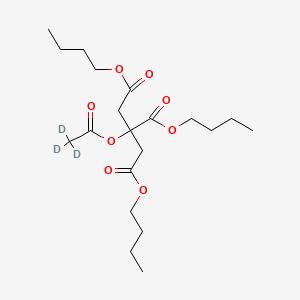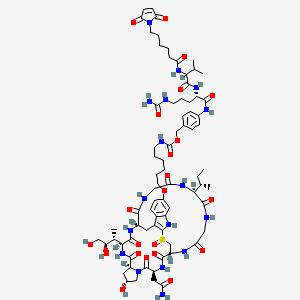
MC-VC-PABC-C6-alpha-Amanitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-VC-PABC-C6-alpha-Amanitin is an antibody-drug conjugate that combines the anticancer toxin alpha-Amanitin with a monoclonal antibody MC-VC-PABC-C6. Alpha-Amanitin is a potent inhibitor of RNA polymerase IIα, enabling the conjugate to selectively target and recognize HER2-positive tumor cells. This specificity makes this compound a valuable research tool in the study of breast and gastric cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MC-VC-PABC-C6-alpha-Amanitin is synthesized by conjugating alpha-Amanitin to the monoclonal antibody MC-VC-PABC-C6 via a lysosomally cleavable linker. The synthesis involves multiple steps, including the preparation of the linker, the conjugation of the linker to alpha-Amanitin, and the final attachment to the monoclonal antibody .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out under controlled conditions to maintain the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
MC-VC-PABC-C6-alpha-Amanitin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker.
Substitution: Substitution reactions can take place at the amino acid residues of alpha-Amanitin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activities .
Applications De Recherche Scientifique
MC-VC-PABC-C6-alpha-Amanitin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Employed in the investigation of cellular processes involving RNA polymerase IIα inhibition.
Medicine: Utilized in preclinical studies for targeted cancer therapy, particularly in HER2-positive breast and gastric cancers.
Industry: Applied in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
MC-VC-PABC-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase IIα, an enzyme crucial for the transcription of DNA into messenger RNA. The inhibition of RNA polymerase IIα leads to the disruption of RNA synthesis, ultimately causing cell death. The monoclonal antibody component of the conjugate specifically targets HER2 receptors on tumor cells, ensuring selective delivery of the toxin .
Comparaison Avec Des Composés Similaires
MC-VC-PABC-C6-alpha-Amanitin is unique due to its specific targeting of HER2-positive tumor cells and its potent inhibition of RNA polymerase IIα. Similar compounds include:
Auristatin: Another antibody-drug conjugate used in cancer research.
Camptothecins: A class of compounds that inhibit DNA topoisomerase I.
Daunorubicins/Doxorubicins: Antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in cancer therapy .
This compound stands out due to its dual mechanism of action, combining targeted delivery with potent enzymatic inhibition .
Propriétés
Formule moléculaire |
C74H105N17O22S |
|---|---|
Poids moléculaire |
1616.8 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate |
InChI |
InChI=1S/C74H105N17O22S/c1-6-40(4)62-68(105)80-33-57(97)82-52-38-114(111)71-47(31-50(64(101)79-34-58(98)88-62)84-70(107)63(41(5)54(94)36-92)89-67(104)53-29-44(93)35-91(53)72(108)51(32-55(75)95)85-66(52)103)46-22-21-45(30-49(46)86-71)112-28-13-8-7-11-25-78-74(110)113-37-42-17-19-43(20-18-42)81-65(102)48(15-14-26-77-73(76)109)83-69(106)61(39(2)3)87-56(96)16-10-9-12-27-90-59(99)23-24-60(90)100/h17-24,30,39-41,44,48,50-54,61-63,86,92-94H,6-16,25-29,31-38H2,1-5H3,(H2,75,95)(H,78,110)(H,79,101)(H,80,105)(H,81,102)(H,82,97)(H,83,106)(H,84,107)(H,85,103)(H,87,96)(H,88,98)(H,89,104)(H3,76,77,109)/t40-,41-,44+,48-,50-,51-,52-,53-,54-,61?,62-,63-,114?/m0/s1 |
Clé InChI |
DSGDZYMYBLNPSD-ZWVRLQKUSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
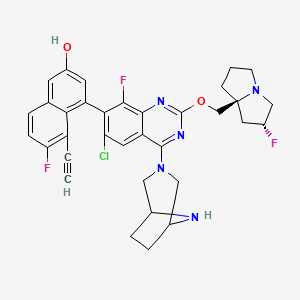
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
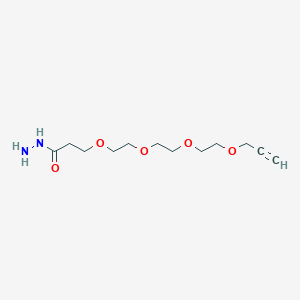
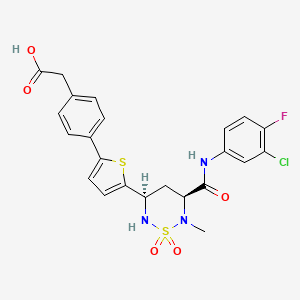
![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)
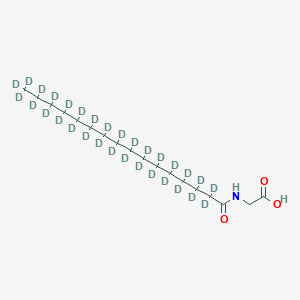
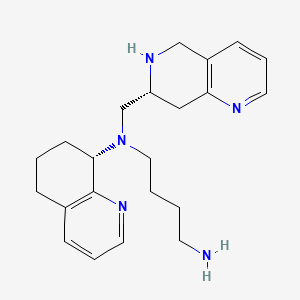
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)
